molecular formula C9H20N2O B3364216 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol CAS No. 1114856-12-0

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol

Cat. No.: B3364216
CAS No.: 1114856-12-0
M. Wt: 172.27
InChI Key: PVBZUWVICAEPDH-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol is a chemical compound that features a piperidine ring substituted with an amino group and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol typically involves the reaction of 4-aminopiperidine with acetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Aminopiperidin-1-yl)ethanone: Similar structure but with a ketone group instead of a tertiary alcohol.

    4-Aminopiperidine: Lacks the methylpropan-2-ol group, making it less complex.

    1-(4-Aminopiperidin-1-yl)methyl magnolol: Contains a magnolol scaffold, showing different biological activities.

Uniqueness: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol is unique due to its combination of a piperidine ring with both an amino group and a tertiary alcohol group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2,12)7-11-5-3-8(10)4-6-11/h8,12H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBZUWVICAEPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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